N'-hydroxy-3-(phenylamino)propanimidamide
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Overview
Description
N’-hydroxy-3-(phenylamino)propanimidamide: is a chemical compound with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-3-(phenylamino)propanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(phenylamino)propanimidamide with hydroxylamine . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion.
Industrial Production Methods: Industrial production of N’-hydroxy-3-(phenylamino)propanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-3-(phenylamino)propanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the phenylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Scientific Research Applications
N’-hydroxy-3-(phenylamino)propanimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(phenylamino)propanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
- N-hydroxy-3-(methylamino)propanimidamide
- N-hydroxy-3-phenylpropanamide
- (Z)-N’-hydroxy-3-(phenylamino)propanimidamide
Comparison: N’-hydroxy-3-(phenylamino)propanimidamide is unique due to its specific structural features, such as the presence of both hydroxyl and phenylamino groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the phenylamino group enhances its ability to participate in aromatic substitution reactions, while the hydroxyl group allows for various oxidation and reduction reactions .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-anilino-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C9H13N3O/c10-9(12-13)6-7-11-8-4-2-1-3-5-8/h1-5,11,13H,6-7H2,(H2,10,12) |
InChI Key |
HHLIUUYYYZDKEU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NCC/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(=NO)N |
Origin of Product |
United States |
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